molecular formula C23H44N2O4 B613666 Boc-nle-oh.dcha CAS No. 21947-32-0

Boc-nle-oh.dcha

Cat. No.: B613666
CAS No.: 21947-32-0
M. Wt: 231,29*181,32 g/mole
InChI Key: BFEVJIUEBDZIJQ-WDBKTSHHSA-N
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Description

Boc-Nle-OHDCHA, also known as N-α-t-Boc-L-norleucine dicyclohexylammonium salt, is a standard building block used in peptide synthesisThe compound has the empirical formula C12H23N · C11H21NO4 and a molecular weight of 412.61 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-Nle-OH.DCHA is synthesized through the protection of the amino group of norleucine with a tert-butyloxycarbonyl (Boc) group. The reaction typically involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent and dicyclohexylamine (DCHA) to form the dicyclohexylammonium salt. The reaction conditions usually require an inert atmosphere and temperatures ranging from 0°C to room temperature .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Boc-Nle-OH.DCHA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-Nle-OH.DCHA is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: It is used as a building block in peptide synthesis and the development of new peptide-based materials.

    Biology: It is used in the study of protein structure and function by incorporating norleucine residues into proteins.

    Medicine: It is used in the development of peptide-based drugs and therapeutic agents.

    Industry: It is used in the production of peptide-based materials and biopolymers.

Mechanism of Action

The mechanism of action of Boc-Nle-OH.DCHA in peptide synthesis involves the protection of the amino group of norleucine with a Boc group. This protection prevents unwanted reactions during peptide synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the incorporation of norleucine into peptides. The molecular targets and pathways involved include the amino group of norleucine and the Boc protecting group .

Comparison with Similar Compounds

Boc-Nle-OH.DCHA is unique in its ability to introduce norleucine residues into peptides. Similar compounds include:

    Boc-Lys(Boc)-OH.DCHA:

    Boc-His(Boc)-OH.DCHA:

    Boc-Sar-OH:

These compounds share similar synthetic routes and reaction conditions but differ in the amino acid residues they introduce. This compound is particularly valuable for its role in incorporating norleucine, which is not a common amino acid in natural proteins .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C11H21NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h11-13H,1-10H2;8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t;8-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFEVJIUEBDZIJQ-WDBKTSHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H44N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80944539
Record name N-[tert-Butoxy(hydroxy)methylidene]norleucine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80944539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21947-32-0
Record name L-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21947-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-((tert-Butoxy)carbonyl)-L-norleucine, compound with dicyclohexylamine (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021947320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[tert-Butoxy(hydroxy)methylidene]norleucine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80944539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(tert-butoxy)carbonyl]-L-norleucine, compound with dicyclohexylamine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.597
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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